1-[2-(Aminomethyl)azepan-1-yl]propan-1-one
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Overview
Description
1-[2-(Aminomethyl)azepan-1-yl]propan-1-one is a chemical compound with the molecular formula C₁₀H₂₀N₂O It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Aminomethyl)azepan-1-yl]propan-1-one typically involves the reaction of azepane with a suitable aminomethylating agent, followed by the introduction of the propanone group. One common method involves the reaction of azepane with formaldehyde and hydrogen cyanide to form the aminomethyl derivative, which is then reacted with acetone under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes steps such as purification, crystallization, and quality control to ensure the compound meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Aminomethyl)azepan-1-yl]propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
1-[2-(Aminomethyl)azepan-1-yl]propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)azepan-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the azepane ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Aminomethyl)piperidin-1-yl]propan-1-one: Contains a six-membered piperidine ring instead of the seven-membered azepane ring.
1-[2-(Aminomethyl)morpholin-1-yl]propan-1-one: Contains a morpholine ring with an oxygen atom in the ring structure.
Uniqueness
1-[2-(Aminomethyl)azepan-1-yl]propan-1-one is unique due to its seven-membered azepane ring, which imparts different steric and electronic properties compared to six-membered ring analogs
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-[2-(aminomethyl)azepan-1-yl]propan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-2-10(13)12-7-5-3-4-6-9(12)8-11/h9H,2-8,11H2,1H3 |
InChI Key |
CVHFUAWMDUAROX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCCCCC1CN |
Origin of Product |
United States |
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